

# Physicochemical properties of 4-(3-Chlorophenoxy)benzoic acid

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## Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)benzoic acid

CAS No.: 1145-58-0

Cat. No.: B1414991

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Technical Whitepaper: Physicochemical Profiling of 4-(3-Chlorophenoxy)benzoic Acid

## Executive Summary

**4-(3-Chlorophenoxy)benzoic acid** (CAS 1145-58-0) represents a critical scaffold in the development of agrochemical herbicides (specifically diphenyl ether class) and pharmaceutical intermediates targeting aldo-keto reductases or PPAR receptors. As a lipophilic carboxylic acid, its behavior is governed by a distinct interplay between its ionizable headgroup and its hydrophobic tail. This guide provides a definitive physicochemical profile, synthesizing experimental data with structural activity relationships (SAR) to inform formulation, synthesis, and analytical workflows.

## Part 1: Molecular Identity & Structural Analysis

The structural integrity of **4-(3-Chlorophenoxy)benzoic acid** relies on the ether linkage acting as a flexible hinge between two aromatic systems. Unlike the rigid biphenyls, the ether oxygen introduces a bond angle (~120°) that disrupts planarity, impacting crystal packing and solubility.

Parameter	Data
IUPAC Name	4-(3-Chlorophenoxy)benzoic acid
CAS Registry Number	1145-58-0
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClO <sub>3</sub>
Molecular Weight	248.66 g/mol
SMILES	<chem>O=C(O)C1=CC=C(OC2=CC=CC(Cl)=C2)C=C1</chem>
Structural Class	Diphenyl ether; Benzoic acid derivative

Structural Insight (Senior Scientist Note): The meta-chlorine substitution on the distal phenoxy ring is electronically significant. While the phenoxy group is generally electron-donating (resonance) to the benzoic acid ring, the chlorine atom exerts an inductive electron-withdrawing effect. This subtle "push-pull" dynamic modulates the acidity of the carboxylic group, making it slightly more acidic than unsubstituted benzoic acid.

## Part 2: Core Physicochemical Parameters

The following data aggregates experimental values and high-confidence SAR predictions essential for pre-formulation.

Property	Value / Range	Context & Implications
Physical State	White to off-white crystalline powder	Polymorphism is common in benzoic acid derivatives; screen for stable forms.
Melting Point	134 – 136 °C	Moderate melting point suggests stable crystal lattice, likely driven by carboxylic acid dimerization.
Lipophilicity (LogP)	4.5 (Predicted)	High Lipophilicity. This molecule is a "grease ball." It will bind extensively to plasma proteins and plastics in labware.
Acidity (pKa)	3.9 – 4.1 (Predicted)	Ionized at physiological pH (7.4). Solubility will be pH-dependent (low in stomach, high in intestine).
Solubility (Water)	< 0.1 mg/mL (at pH < pKa)	Practically insoluble in acidic media. Requires salification (Na <sup>+</sup> , K <sup>+</sup> ) for aqueous delivery.
Solubility (Organic)	Soluble in DMSO, Methanol, Acetone	Use DMSO for stock solutions; avoid storing in plastic containers for long periods.

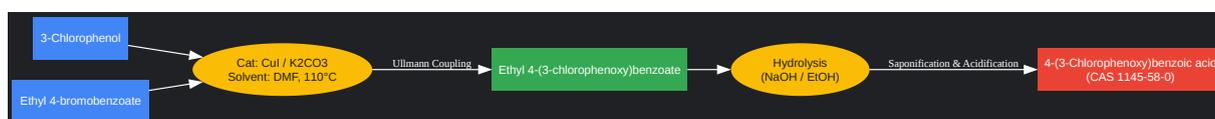
## Part 3: Synthetic Pathway (Ullmann Ether Synthesis)

The most robust synthesis involves a copper-catalyzed Ullmann condensation. This route is preferred over nucleophilic aromatic substitution (S<sub>N</sub>Ar) because the benzoic acid ring is not sufficiently electron-deficient to facilitate facile fluoride displacement without harsh conditions.

Mechanism & Workflow:

- Coupling: Reaction of 3-chlorophenol with a 4-halobenzoate ester (to protect the acid).

- Catalysis: Copper(I) source (e.g., CuI) with a ligand (e.g., dimethylglycine) to lower activation energy.
- Hydrolysis: Saponification of the ester to yield the free acid.



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Figure 1: Copper-catalyzed synthesis route ensuring regioselectivity and high yield.

## Part 4: Analytical Characterization Protocols

As a Senior Scientist, I recommend a self-validating analytical workflow. Relying solely on retention time is insufficient for diphenyl ethers due to potential positional isomers (e.g., 2-chloro vs 3-chloro).

### Protocol 1: HPLC Purity & Identification Method

Rationale: The high LogP requires a high organic mobile phase strength to elute the compound. Acidification is mandatory to suppress ionization and prevent peak tailing.

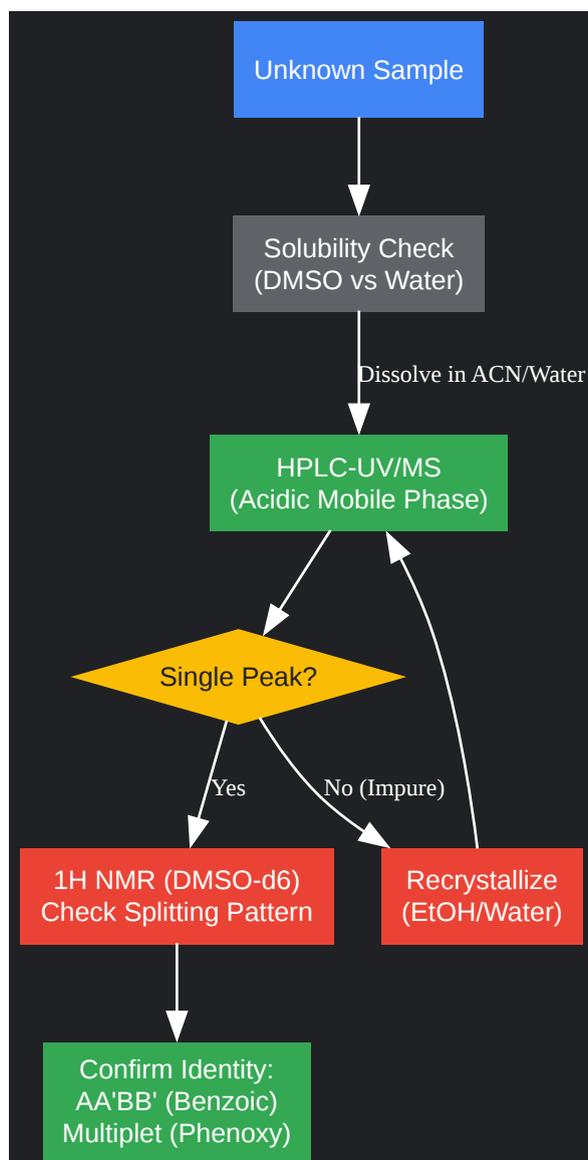
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
- Mobile Phase A: 0.1% Formic Acid in Water (Suppresses COO<sup>-</sup> to COOH).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient:
  - 0-2 min: 30% B (Equilibration)
  - 2-15 min: 30% -> 95% B (Elution of lipophilic acid)

- 15-20 min: 95% B (Wash)
- Detection: UV at 254 nm (Benzoic acid  $\pi$ - $\pi^*$  transition) and 280 nm.
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.

## Protocol 2: pKa Determination via Cosolvent Potentiometry

Rationale: Direct titration in water is impossible due to insolubility. The Yasuda-Shedlovsky method must be used.

- Preparation: Prepare three solutions of the compound (approx. 1 mM) in 30%, 40%, and 50% Methanol/Water (v/v).
- Titration: Titrate each with standardized 0.1 N KOH.
- Calculation: Plot the apparent pKa ( ) vs. the dielectric constant inverse ( ) or mole fraction of methanol.
- Extrapolation: Extrapolate the linear regression to 0% organic solvent to obtain the aqueous pKa.



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Figure 2: Analytical decision tree for validating compound identity and purity.

## Part 5: Stability & Handling

- **Hydrolytic Stability:** The ether linkage is extremely robust. It will not hydrolyze under standard physiological conditions. The carboxylic acid moiety is stable but can form esters if stored in alcohols with acid catalysts.
- **Photostability:** Diphenyl ethers can undergo photo-oxidation or dechlorination under intense UV light. Store in amber vials.

- Container Closure: Due to LogP 4.5, significant adsorption to polypropylene (PP) tubes occurs within hours. Use glass or silanized glassware for all quantitative analytical work.

## References

- PubChem. **4-(3-Chlorophenoxy)benzoic acid** (Compound). National Library of Medicine. Identifier: CID 114918018. Available at: [\[Link\]](#)
- OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Available at: [\[Link\]](#)
- To cite this document: BenchChem. [\[Physicochemical properties of 4-\(3-Chlorophenoxy\)benzoic acid\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b1414991#physicochemical-properties-of-4-3-chlorophenoxy-benzoic-acid\]](https://www.benchchem.com/product/b1414991#physicochemical-properties-of-4-3-chlorophenoxy-benzoic-acid)

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